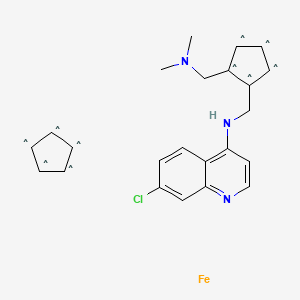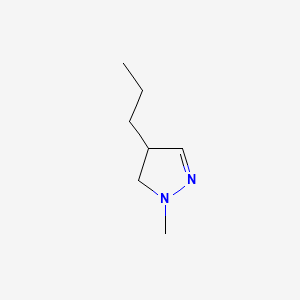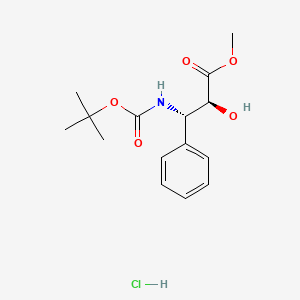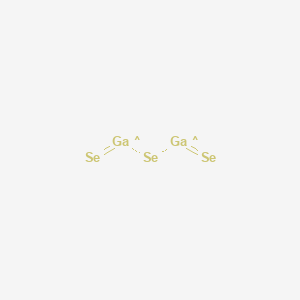
Sodium 3-methyl-4-nitrobenzen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-4-nitrobenzen-1-olate is an organic compound with the molecular formula C7H6NNaO3 It is a sodium salt derivative of 3-methyl-4-nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-4-nitrobenzen-1-olate typically involves the nitration of 3-methylphenol (m-cresol) followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow nitration processes, which offer better control over reaction conditions and product quality. The neutralization step is performed in large reactors with efficient mixing to ensure complete conversion of the nitro compound to its sodium salt form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is 3-methyl-4-aminobenzen-1-olate.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Sodium 3-methyl-4-nitrobenzen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-4-nitrobenzen-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
3-Methyl-4-nitrobenzoic acid: Shares the nitro and methyl groups but differs in the functional group attached to the aromatic ring.
4-Nitrophenol: Lacks the methyl group but has a similar nitro group attached to the aromatic ring.
3-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the hydroxyl group.
Uniqueness: Sodium 3-methyl-4-nitrobenzen-1-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methyl groups on the aromatic ring allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C7H6NNaO3 |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;3-methyl-4-nitrophenolate |
InChI |
InChI=1S/C7H7NO3.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4,9H,1H3;/q;+1/p-1 |
InChI Key |
DEQWBYKBSRNLCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)










![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
